REACTION_SMILES
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[CH3:20][C:21](=[O:22])[OH:23].[OH2:19].[OH:15][N+:16]([O-:17])=[O:18].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH3:14])[cH:6][cH:7]1>>[OH:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH3:14])[cH:6][c:7]1[N+:16](=[O:15])[O-:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)c1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)c1ccc(O)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |